molecular formula C5H10N2 B1607463 4,4-Dimethyl-2-imidazoline CAS No. 2305-59-1

4,4-Dimethyl-2-imidazoline

Cat. No.: B1607463
CAS No.: 2305-59-1
M. Wt: 98.15 g/mol
InChI Key: OVABIFHEPZPSCK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-imidazoline, also known as DMIM, is a cyclic organic compound that has been used in various scientific research applications due to its unique properties. This compound is commonly used as a solvent for extracting metals and as a reagent for organic synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

Imidazole derivatives, including those related to 4,4-Dimethyl-2-imidazoline, are widely recognized for their broad bioactivities. They bind with various enzymes and receptors due to their electron-rich characteristics, showing potential in anticancer, antifungal, antibacterial, and antiviral treatments. Notably, the imidazole ring is integral to many clinical drugs, underscoring its value in drug development (Ling Zhang et al., 2014).

Catalysis and Synthesis

Imidazole derivatives play a crucial role in catalysis, exemplified by their involvement in the one-pot synthesis of tetrasubstituted imidazoles. These compounds have applications as local anesthetic agents, demonstrating significant efficacy and minimal toxicity (Yan Ran et al., 2015). Furthermore, the direct coupling of oxazolines and N-heterocyclic carbenes to create a new class of C−N donor ligands showcases the versatility of imidazole derivatives in homogeneous catalysis, facilitating efficient C−C coupling reactions (V. César et al., 2002).

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, closely related to this compound, have been studied for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solution. Their inhibitive performance is attributed to specific interactions with the metal surface, demonstrating the potential of imidazole derivatives in protecting against corrosion (Ke-gui Zhang et al., 2015).

Material Science

Imidazole-based compounds are key in the development of advanced materials, such as imidazolium-type alkaline anion exchange membranes (Im-AAEMs) for fuel cell applications. These membranes exhibit enhanced thermal and chemical stabilities, contributing to the efficiency and durability of fuel cells (J. Ran et al., 2012).

Fluorescent Sensors

Imidazole compounds have also been utilized in the development of fluorescent sensors, such as the anthracene dimer connected by imidazolium moieties for the selective detection of H2PO4(-). This illustrates the utility of imidazole derivatives in creating sensitive and selective sensors for environmental and biological applications (Juyoung Yoon et al., 2004).

Mechanism of Action

Properties

IUPAC Name

5,5-dimethyl-1,4-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVABIFHEPZPSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177614
Record name 4,4-dimethyl-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-59-1
Record name 4,4-dimethyl-2-imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-dimethyl-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-imidazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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